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Arsanylidyneterbium

lanthanide monopnictide electronic structure ultrafast carrier dynamics

Choose TbAs over ErAs for III-V epitaxial nanocomposites requiring a genuine semiconductor bandgap. TbAs:InGaAs delivers ZT=1.6 at 650 K—a ~60% improvement in figure of merit over ErAs-based materials. For THz photoconductive switches, TbAs nanoparticles provide saturable trap states and tunable type-I/II band alignment with GaAs/InGaAs. Specify 0.78–0.8% TbAs loading for optimal thermoelectric performance. Thermal management layers achieve a 4.6× reduction in thermal conductivity at 1.8% loading. Price above reflects estimated research-grade powder; bulk ingots, wafers, and sputtering targets are available upon request.

Molecular Formula AsTb
Molecular Weight 233.8469 g/mol
CAS No. 12006-08-5
Cat. No. B079049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsanylidyneterbium
CAS12006-08-5
Molecular FormulaAsTb
Molecular Weight233.8469 g/mol
Structural Identifiers
SMILES[As]#[Tb]
InChIInChI=1S/As.Tb
InChIKeyZLSIMKBKOKXMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsanylidyneterbium (Terbium Arsenide, TbAs) CAS 12006-08-5: Technical Procurement Baseline for Semiconductor and Thermoelectric Applications


Arsanylidyneterbium (terbium arsenide, TbAs; CAS 12006-08-5) is a lanthanide monopnictide with the rocksalt (NaCl, B1) crystal structure and molecular formula AsTb (MW 233.85 g/mol) [1]. It is a crystalline solid employed as a semiconductor and in photo-optic applications, most notably when epitaxially embedded as nanoparticles or grown as thin films within III-V semiconductor matrices such as GaAs and InGaAs for thermoelectrics, photoconductive switches, and THz devices [1]. Among the rare-earth monopnictide family, TbAs occupies a distinct electronic position: experimental evidence demonstrates that TbAs nanoparticles possess a genuine bandgap, in contrast to the semimetallic character of the workhorse analog ErAs [2].

Why Terbium Arsenide (Arsanylidyneterbium) Cannot Be Replaced by Generic Rare-Earth Arsenides: The Semiconductor–Semimetal Dichotomy


Within the rocksalt lanthanide monopnictide (Ln-V) family, electronic character spans semimetallic to semiconducting depending on the rare-earth element. TbAs is explicitly distinguished from the widely studied ErAs by its semiconductor nature: TbAs nanoparticles exhibit saturable trap states consistent with a finite bandgap, whereas ErAs nanoparticles remain semimetallic with no observable bandgap or quantum confinement signatures [1]. This fundamental difference directly alters heterojunction band alignment, carrier relaxation dynamics, and thermoelectric transport when the same III-V host matrix is used, so substitution of ErAs, LuAs, or other Ln-V species for TbAs will yield different—and often inferior—device-level performance metrics [2].

Quantitative Differentiation Evidence for Arsanylidyneterbium (TbAs) Against Closest Analogs


TbAs Nanoparticles Exhibit a Semiconductor Bandgap (Saturable Traps) in Sharp Contrast to Semimetallic ErAs

Ultrafast optical-pump THz-probe transient absorption spectroscopy on ~1.5 nm diameter TbAs nanoparticles embedded in GaAs revealed that TbAs states are saturable, a signature of a genuine bandgap [1]. In contrast, identically prepared ErAs nanoparticles in GaAs show no signs of quantum confinement or an emergent bandgap; their states are non-saturable, consistent with semimetallic behavior [1]. This represents a qualitative—not merely quantitative—difference in electronic structure between the two most commonly compared rare-earth arsenide species.

lanthanide monopnictide electronic structure ultrafast carrier dynamics

TbAs:InGaAs Nanocomposite Achieves ZT = 1.6 at 650 K, Surpassing ErAs-Based Nanocomposites at the Same Temperature

Co-deposited TbAs:InGaAs epitaxial nanocomposite thin films containing 0.78% TbAs demonstrate a thermoelectric figure of merit ZT as high as 1.6 at 650 K, with a corresponding power factor of 7.1 × 10⁻³ W K⁻² m⁻¹ [1]. For comparison, ErAs:InGaAlAs nanocomposites achieve a ZT of ~1 at the same temperature of 650 K [2]. Additionally, for 0.8% TbAs:InGaAs, a ZT of 1.04 at 600 K was demonstrated, with power factor enhancement significantly larger than that observed for ErAs nanoparticles [3].

thermoelectrics figure of merit nanocomposite

TbAs Provides Higher Seebeck Coefficient Than ErAs in InGaAs Matrices, Enhancing Power Factor via Energy-Dependent Carrier Scattering

At room temperature, TbAs:InGaAs (0.2% TbAs) achieves a thermoelectric power factor of 2.38 W m⁻¹ K⁻² and ZT of 0.19 [1]. Critically, in a direct comparative study with ErAs:InGaAs nanocomposites, ZT enhancement by TbAs was attributed primarily to a higher Seebeck coefficient, whereas ErAs:InGaAs delivered higher electrical conductivity but a lower Seebeck coefficient [1]. The superior Seebeck coefficient in TbAs:InGaAs is mechanistically linked to energy-dependent electron scattering introduced by TbAs nanoparticles, which act as electron donors in the InGaAs matrix while minimally affecting electron mobility [2].

Seebeck coefficient power factor ionized impurity scattering

TbAs Nanoparticles Reduce Thermal Conductivity of III-V Host by ~5-Fold, a Magnitude Comparable to or Exceeding Other Ln-V Species

In TbAs:GaAs nanocomposites, room-temperature thermal conductivity was measured at 17.6 ± 1.8 W m⁻¹ K⁻¹ (1.6% TbAs) and 10.8 ± 1.8 W m⁻¹ K⁻¹ (1.8% TbAs), representing an approximately fivefold reduction relative to intrinsic GaAs (50 W m⁻¹ K⁻¹) [1]. The electronic contribution to thermal conductivity in these materials was negligible (near-zero per Wiedemann–Franz law), confirming that the reduction arises exclusively from phonon scattering by the TbAs nanoparticles [1]. For TbAs:InGaAs, significant thermal conductivity reduction was observed at TbAs concentrations greater than ~1.7% [2].

thermal conductivity phonon scattering nanocomposite

TbAs Forms a Type I Heterojunction with GaAs and Type II with InGaAs, Enabling Matrix-Dependent Band Alignment Engineering

Combined spectrophotometry and Hall effect measurements determine that TbAs:GaAs forms a type I (straddling) heterojunction with the Fermi level located near the center of the GaAs band gap, while TbAs:In₀.₅₃Ga₀.₄₇As forms a type II (staggered) heterojunction with degenerately doped character [1]. A large blue shift in optical absorption energy is observed when the host matrix is changed from In₀.₅₃Ga₀.₄₇As to GaAs, quantitatively confirming the matrix-dependent band alignment [1]. This duality is unavailable with ErAs, which pins the Fermi level within the band gap in both hosts and does not exhibit the same degree of absorption-energy tunability [2].

band alignment heterojunction Fermi level pinning

TbAs Epitaxial Film Quality on InP:Fe Substrate Delivers Threefold Reduction in Free-Carrier Scattering Rate vs. Growth on GaAs

MBE-grown TbAs films on (001) InP:Fe substrates exhibit a free-carrier scattering rate Γ of 1.0 × 10¹⁴ rad s⁻¹, as determined from Drude-model fitting of infrared reflectivity data, compared with 3.1 × 10¹⁴ rad s⁻¹ for TbAs films grown on (001) GaAs substrates—a threefold reduction [1]. The lattice constant of TbAs is 5.82 Å, which is 0.83% smaller than InP and 2.95% larger than GaAs, creating drastically different strain conditions that govern nucleation and growth orientation [1]. This substrate-dependent scattering rate has no reported analog in ErAs films, where lattice matching to GaAs (ErAs lattice constant 5.74 Å) minimizes strain-related defects [2].

epitaxial growth scattering rate Drude model

High-Value Application Scenarios for Arsanylidyneterbium (TbAs) Based on Verified Quantitative Differentiation


High-Temperature Thermoelectric Power Generation (Waste Heat Recovery at 600–700 K)

TbAs:InGaAs epitaxial nanocomposites deliver ZT = 1.6 at 650 K and a power factor of 7.1 × 10⁻³ W K⁻² m⁻¹, representing a ~60% improvement in figure of merit over ErAs:InGaAlAs at the same temperature [1]. Combined with the fivefold thermal conductivity reduction demonstrated in TbAs:GaAs [2], these materials are prime candidates for solid-state waste-heat recovery in automotive exhaust, industrial furnaces, and concentrated solar thermal systems where operating temperatures reach 600–700 K. Procurement should specify TbAs concentration in the 0.78–0.8% range for optimal ZT.

Tunable Photoconductive Switches for THz Generation and Detection

The unique ability of TbAs to form a type I heterojunction with GaAs (Fermi level near mid-gap) and a type II heterojunction with In₀.₅₃Ga₀.₄₇As enables matrix-tunable carrier lifetime and dark resistance [1]. The saturable semiconductor bandgap of TbAs nanoparticles, absent in ErAs, provides an additional recombination pathway that can be exploited for ultrafast photoconductive switching [2]. Devices designed for fiber-coupled THz spectroscopy systems benefit from this band-alignment flexibility, which is unavailable with the fixed mid-gap pinning of ErAs.

Low-Thermal-Conductivity Buffer Layers and Phonon-Engineering in III-V Epitaxial Stacks

TbAs nanoparticles at concentrations as low as 1.8% in GaAs reduce the effective thermal conductivity from 50 W m⁻¹ K⁻¹ to 10.8 ± 1.8 W m⁻¹ K⁻¹ (~4.6× reduction) through purely phononic scattering, with negligible electronic contribution [1]. This makes TbAs:GaAs an effective thermal management layer in epitaxial device stacks (lasers, power amplifiers, multi-junction solar cells) where lateral heat spreading must be suppressed without introducing electrically active defects. The thermal stability limit of TbAs nanoparticles (~240 °C for arsenic volatilization [2]) must be considered in processing thermal budgets.

High-Quality TbAs Thin Films for Mid-Infrared Plasmonic and Optoelectronic Devices

TbAs films grown on InP:Fe substrates achieve a free-carrier scattering rate of 1.0 × 10¹⁴ rad s⁻¹—threefold lower than on GaAs substrates—yielding enhanced optical quality for mid-infrared plasmonic and metamaterial applications [1]. The degenerately doped semiconductor character of TbAs films, with carrier concentration and optical band gap tunable by film thickness, provides a design handle not available with conventional semimetallic Ln-V films [2]. Substrate choice (InP:Fe vs. GaAs) should be a primary procurement specification for optoelectronic-grade TbAs films.

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